Cas no 94407-25-7 (3-Methyl-5-(2-oxopropyl)phenol)

3-Methyl-5-(2-oxopropyl)phenol 化学的及び物理的性質
名前と識別子
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- 3-Methyl-5-(2-oxopropyl)phenol
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- インチ: 1S/C10H12O2/c1-7-3-9(5-8(2)11)6-10(12)4-7/h3-4,6,12H,5H2,1-2H3
- InChIKey: TXTUFDRANYBIOR-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C)C=C(C=1)CC(C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 165
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-Methyl-5-(2-oxopropyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010008748-1g |
3-Methyl-5-(2-oxopropyl)phenol |
94407-25-7 | 97% | 1g |
$1519.80 | 2023-08-31 |
3-Methyl-5-(2-oxopropyl)phenol 関連文献
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3-Methyl-5-(2-oxopropyl)phenolに関する追加情報
Professional Introduction to Compound with CAS No. 94407-25-7 and Product Name: 3-Methyl-5-(2-oxopropyl)phenol
3-Methyl-5-(2-oxopropyl)phenol, identified by the Chemical Abstracts Service registry number CAS No. 94407-25-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various chemical and biological applications. The presence of both aromatic and aliphatic functional groups in its molecular structure contributes to its versatility, enabling its use in multiple synthetic pathways and as an intermediate in the development of novel therapeutic agents.
The 3-methyl-5-(2-oxopropyl)phenol molecule consists of a phenolic ring substituted with a methyl group at the 3-position and an acetoxypropyl group at the 5-position. This specific arrangement of functional groups imparts distinct reactivity patterns, making it a useful building block in organic synthesis. The phenolic hydroxyl group is particularly notable for its ability to participate in hydrogen bonding, redox reactions, and metal coordination, which are critical for drug design and material science applications.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-methyl-5-(2-oxopropyl)phenol due to its structural similarity to known bioactive molecules. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymatic pathways, making it a candidate for further investigation in the development of anti-inflammatory or antimicrobial agents. The acetoxypropyl side chain provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
One of the most compelling aspects of 3-methyl-5-(2-oxopropyl)phenol is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel heterocyclic compounds, which are often key components in pharmaceutical formulations. The compound's ability to undergo various chemical transformations, such as esterification, oxidation, and reduction, makes it a versatile intermediate in synthetic chemistry. These properties have been particularly valuable in the context of drug discovery pipelines, where efficient and scalable synthetic routes are essential.
Advances in computational chemistry have further enhanced the utility of 3-methyl-5-(2-oxopropyl)phenol by enabling researchers to predict its behavior in different chemical environments. Molecular modeling studies have provided insights into how this compound interacts with biological targets, which is crucial for rational drug design. These computational approaches have complemented experimental work, allowing for more targeted and efficient development of new therapeutic agents.
The compound's potential extends beyond pharmaceutical applications into materials science. For instance, derivatives of 3-methyl-5-(2-oxopropyl)phenol have been explored as components in polymer formulations due to their ability to enhance thermal stability and mechanical strength. Additionally, their interaction with metal ions suggests possible uses in catalysis and corrosion inhibition.
In conclusion, 3-methyl-5-(2-oxopropyl)phenol (CAS No. 94407-25-7) represents a fascinating subject of study with broad implications across multiple scientific disciplines. Its unique structural features and reactivity patterns make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative chemical solutions and medical treatments.
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